![molecular formula C10H12O4S B159314 3-[(4-Methylphenyl)sulfonyl]propanoic acid CAS No. 10154-76-4](/img/structure/B159314.png)

3-[(4-Methylphenyl)sulfonyl]propanoic acid

説明

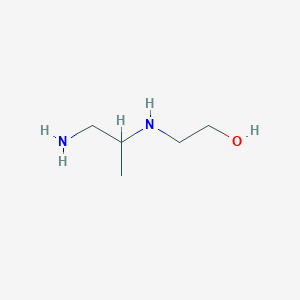

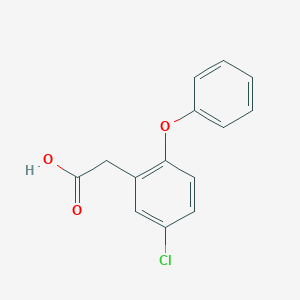

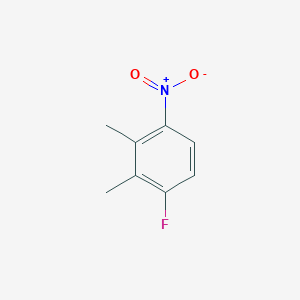

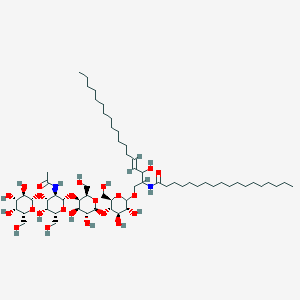

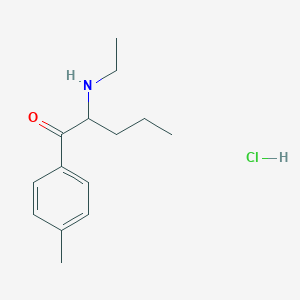

“3-[(4-Methylphenyl)sulfonyl]propanoic acid” is a compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 g/mol . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Synthesis Analysis

The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 to -10 degrees Celsius, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour .

Molecular Structure Analysis

The InChI code for “3-[(4-Methylphenyl)sulfonyl]propanoic acid” is 1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O .

Physical And Chemical Properties Analysis

“3-[(4-Methylphenyl)sulfonyl]propanoic acid” has a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 79.8 Ų .

科学的研究の応用

Synthetic Routes and Derivative Studies One area of research focuses on the development of synthetic routes towards derivatives of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, demonstrating the compound's utility in creating pseudo-dipeptides with interesting conformational properties. This includes strategies for imination, employing reagents like O-(mesitylsulfonyl)hydroxylamine and iminoiodane, highlighting the compound's relevance in the synthesis of complex molecules that exhibit intramolecular hydrogen bonds, except in the case of proline derivatives (Tye & Skinner, 2002).

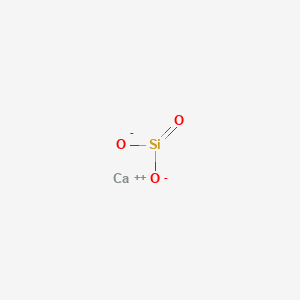

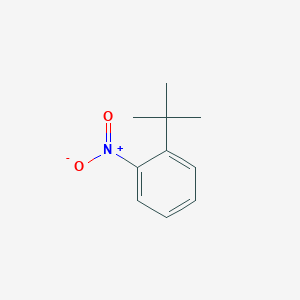

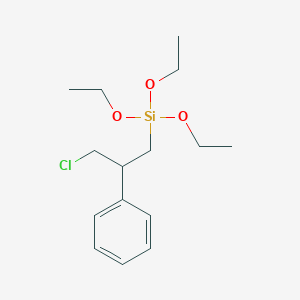

Catalysis and Molecular Interaction Research on 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives extends to their use in catalysis, as demonstrated by studies on sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester. This compound acts as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showing high yields and the potential for multiple reuse without losing catalytic activity, indicating its significance in sustainable chemical processes (Tayebi et al., 2011).

Antimicrobial Applications Further investigation into the compound's derivatives reveals their application in antimicrobial studies. For example, the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown potential biological activities, with specific compounds exhibiting high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the role of 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

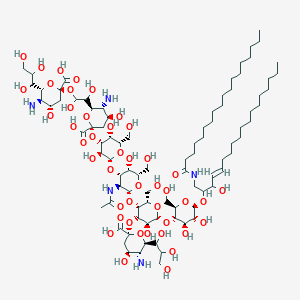

Pharmaceutical Synthesis The compound and its derivatives are also explored in the pharmaceutical sector. Research on the decarboxylative radical sulfonylation with sulfinates underlines the importance of these compounds in synthesizing sulfones, key motifs in pharmaceuticals and agrochemicals. This innovative approach enables the late-stage modification of complex natural products and bioactive pharmaceuticals, demonstrating the compound's versatility and potential in drug development (He et al., 2020).

Enantioseparation and Chromatography Enantioseparation of isomers of 2-(methylphenyl)propanoic acids, including 3-[(4-Methylphenyl)sulfonyl]propanoic acid, through countercurrent chromatography showcases the compound's application in achieving high-purity enantiomers. This process is crucial for the pharmaceutical industry, where the purity and specific activity of enantiomers can significantly affect drug efficacy and safety (Jin et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit carbonic anhydrases (cas) .

Mode of Action

CAs catalyze the reaction between carbon dioxide and water to form carbonic acid, which dissociates to release hydrogen ions .

Biochemical Pathways

Inhibition of cas can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .

Result of Action

Inhibition of cas can lead to a decrease in the concentration of hydrogen ions in the stomach, potentially reducing the risk of gastric ulcers .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZLEMZJRUFEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354738 | |

| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylphenyl)sulfonyl]propanoic acid | |

CAS RN |

10154-76-4 | |

| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylbenzenesulfonyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)